8-chloro-2-[(2,4-difluorobenzyl)sulfanyl]-6-methyl-6H-pyrimido[5,4-c][2,1]benzothiazine 5,5-dioxide
Description
Properties
IUPAC Name |
8-chloro-2-[(2,4-difluorophenyl)methylsulfanyl]-6-methylpyrimido[5,4-c][2,1]benzothiazine 5,5-dioxide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClF2N3O2S2/c1-24-15-6-11(19)3-5-13(15)17-16(28(24,25)26)8-22-18(23-17)27-9-10-2-4-12(20)7-14(10)21/h2-8H,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUDKJHOEAMIVKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2)Cl)C3=NC(=NC=C3S1(=O)=O)SCC4=C(C=C(C=C4)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClF2N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
8-Chloro-2-[(2,4-difluorobenzyl)sulfanyl]-6-methyl-6H-pyrimido[5,4-c][2,1]benzothiazine 5,5-dioxide is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, neuroprotective effects, and other pharmacological activities based on recent research findings.
- Molecular Formula: C18H12ClF2N3O2
- Molecular Weight: 439.9 g/mol
- Structure: The compound features a pyrimido-benzothiazine core with chlorine and difluorobenzyl substituents, which may influence its biological interactions.
Antimicrobial Activity
Research indicates that derivatives of benzothiazine compounds exhibit significant antimicrobial properties. The presence of halogen substituents, such as chlorine and fluorine, enhances the antibacterial activity against Gram-positive bacteria. For instance, studies have shown that compounds with such substitutions can have minimum inhibitory concentrations (MIC) as low as 0.00975 mg/mL against Staphylococcus aureus and Enterococcus faecalis .
| Compound | MIC (mg/mL) | Target Organism |
|---|---|---|
| This compound | TBD | TBD |
| Benzothiazine Derivative A | 0.00975 | Staphylococcus aureus |
| Benzothiazine Derivative B | TBD | Enterococcus faecalis |
Neuroprotective Effects
The compound has shown promise in neuroprotective applications. In vitro studies demonstrate that it can reduce oxidative stress and protect neuronal cells from damage induced by neurotoxins such as glutamate and 6-hydroxydopamine (6-OHDA). Specifically, pre-treatment with certain benzothiazine derivatives has been observed to significantly decrease reactive oxygen species (ROS) production in SH-SY5Y neuroblastoma cells .
Case Study: Neuroprotection in SH-SY5Y Cells
In a controlled experiment:
- Objective: Assess the neuroprotective effect of the compound against 6-OHDA-induced cytotoxicity.
- Methodology: Cells were treated with varying concentrations of the compound prior to exposure to 6-OHDA.
- Results: At a concentration of 10 µM, the compound prevented approximately 40% of cell death induced by the neurotoxin.
Other Biological Activities
Benzothiazine derivatives are known for a range of biological activities beyond antimicrobial and neuroprotective effects. These include:
- Anti-inflammatory : Compounds exhibit significant anti-inflammatory properties by inhibiting pro-inflammatory cytokines.
- CNS Depressant : Some derivatives have shown CNS depressant effects in animal models.
- Anticancer : Certain benzothiazines have demonstrated cytotoxic activity against various cancer cell lines.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally analogous compounds share the pyrimido-benzothiazine scaffold but differ in substituents, significantly altering physicochemical and biological properties. Key comparisons are outlined below:
Substituent Variations at the Benzylsulfanyl Group
- Target Compound: 2,4-Difluorobenzylsulfanyl (C₆H₃F₂). Impact: Fluorine atoms enhance electronegativity and metabolic stability compared to non-fluorinated analogs.
- : 2-(Trifluoromethyl)benzylsulfanyl (C₆H₄CF₃).
- : 2-Chloro-4-fluorobenzylsulfanyl (C₆H₃ClF).
Alkyl Substituents at Position 6
- Target Compound : Methyl group (CH₃).
- Impact : Smaller size may favor solubility but reduce metabolic stability compared to ethyl.
- : Ethyl group (C₂H₅).
- : Ethyl group (C₂H₅) with 2-chloro-4-fluorobenzylsulfanyl.
Molecular Weight and Formula
Q & A
Q. What synthetic methodologies are recommended for the efficient preparation of this compound?
A reflux-based approach using chloroacetic acid and aromatic aldehydes in acetic anhydride/acetic acid (10/20 mL) with sodium acetate as a catalyst can be adapted, as demonstrated for analogous thiazolo-pyrimidine derivatives . Optimize yield (e.g., 68% in similar reactions) by adjusting solvent ratios (e.g., DMF/water for crystallization) and reaction time (2–12 hours). Systematic screening of substituents (e.g., 2,4-difluorobenzyl) and protecting groups may enhance regioselectivity.
Q. Which spectroscopic techniques are critical for confirming structural integrity?
Multi-nuclear NMR (¹H, ¹³C), IR, and mass spectrometry are essential. For example:
- IR : Confirm sulfonyl (SO₂) and CN groups (stretches ~2219 cm⁻¹) .
- NMR : Identify methyl groups (δ 2.24–2.37 ppm) and aromatic protons (δ 6.56–8.01 ppm) .
- MS : Validate molecular weight (e.g., m/z 386–403 for related compounds) . Discrepancies in spectral data require X-ray crystallography for resolution.
Q. How can solubility challenges be addressed for in vitro assays?
Use co-solvents (DMSO, cyclodextrins), salt formation (e.g., sodium salt), or nanoformulation (liposomes). Measure solubility via shake-flask methods with HPLC quantification. Polar solvents like DMF/water mixtures (as in ) improve crystallization efficiency .
Advanced Research Questions
Q. What computational strategies predict metabolic pathways and toxicity?
Apply Density Functional Theory (DFT) to model electron density for reactive sites (e.g., sulfanyl groups). Molecular docking against cytochrome P450 isoforms predicts oxidation sites. Validate with LC-MS metabolic profiling and link to theoretical frameworks (e.g., ADMET predictors) .
Q. How can contradictory biological activity data across in vitro models be resolved?
Standardize assays (e.g., enzyme inhibition, cell viability) under controlled pH/temperature. Perform dose-response curves and metabolite profiling to identify assay-specific interference. Structure-activity relationship (SAR) studies, as seen in pyridobenzoxazine derivatives, isolate active moieties .
Q. What mechanistic insights explain the compound’s reactivity in novel reactions?
Use kinetic studies (e.g., time-resolved NMR) and isotopic labeling to track sulfanyl group participation. Compare with analogous compounds (e.g., thiadiazin derivatives) to infer reaction pathways . Theoretical models (e.g., Marcus theory) can explain electron transfer kinetics .
Methodological Tables
Q. Table 1: Comparative Yields in Synthesis Optimization
| Method | Solvent System | Catalyst | Yield (%) | Reference |
|---|---|---|---|---|
| Reflux (2 h) | Acetic anhydride/AcOH | NaOAc | 68 | |
| Prolonged reflux (12 h) | Ethanol/NaOEt | – | 57 |
Q. Table 2: Key Spectral Data for Structural Validation
| Technique | Key Peaks/Data | Functional Group Confirmation | Reference |
|---|---|---|---|
| ¹H NMR | δ 2.24–2.37 (CH₃), δ 7.29–8.01 (ArH) | Methyl, aromatic protons | |
| IR | 2219 cm⁻¹ (CN) | Nitrile group |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
